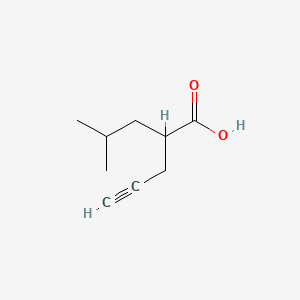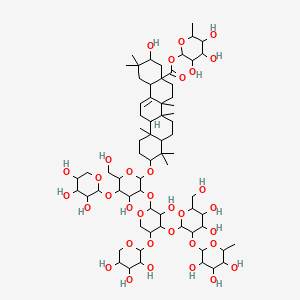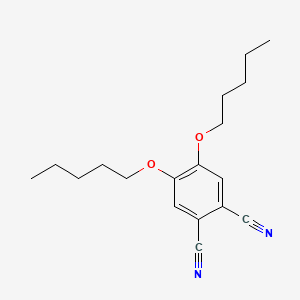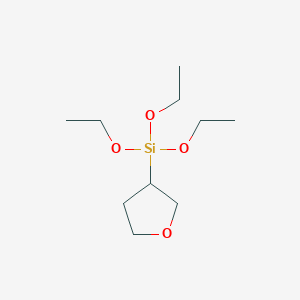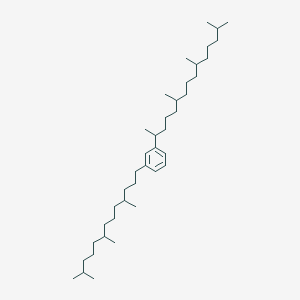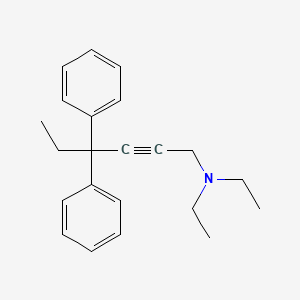![molecular formula C21H24F2 B14271797 1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene CAS No. 137528-82-6](/img/structure/B14271797.png)
1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene is a chemical compound that belongs to the class of fluorinated aromatic compounds. It is characterized by the presence of two fluorine atoms and a propylcyclohexyl group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution, where fluorine atoms are introduced using reagents such as N-bromosuccinimide (NBS) and subsequent substitution reactions . The propylcyclohexyl group can be attached via Friedel-Crafts alkylation using propylcyclohexyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the fluorine atoms or the propylcyclohexyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like NBS for bromination or sodium hydride (NaH) for deprotonation followed by nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Applications De Recherche Scientifique
1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene has several scientific research applications:
Material Science: It is used in the development of liquid crystal materials for display technologies due to its unique optical properties.
Chemistry: The compound serves as a building block for synthesizing more complex fluorinated aromatic compounds.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene involves its interaction with molecular targets through its fluorine atoms and aromatic ring. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
- 4-(trans-4-propylcyclohexyl)-2,3-difluoro-4-ethoxy-1,1-biphenyl
- 3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-pentylcyclohexyl)benzene
Uniqueness
1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene is unique due to its specific substitution pattern and the presence of both fluorine atoms and a propylcyclohexyl group. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in liquid crystal technology and material science .
Propriétés
Numéro CAS |
137528-82-6 |
|---|---|
Formule moléculaire |
C21H24F2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1,3-difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C21H24F2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-20(22)14-21(23)13-19/h8-16H,2-7H2,1H3 |
Clé InChI |
ALFWRADQSCVPDC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


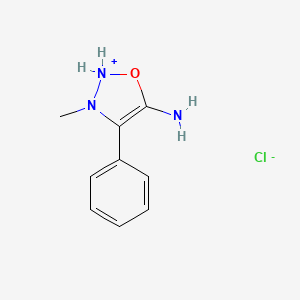
![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
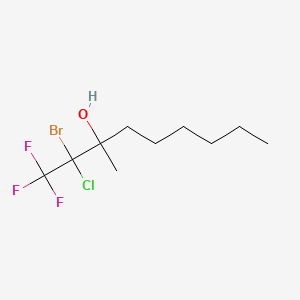
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
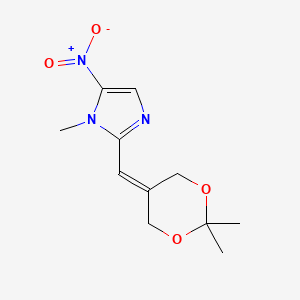
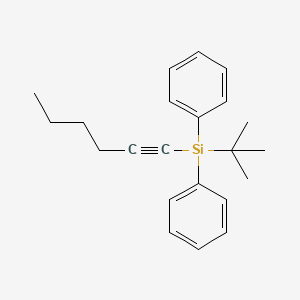
![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)
